Cas no 2413869-15-3 (2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride)

2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-26571499
- 2413869-15-3
- 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride
- 2-((4-(tert-Butyl)phenyl)sulfonyl)ethan-1-amine hydrochloride
- 2-(4-Tert-butylphenyl)sulfonylethanamine;hydrochloride
- Ethanamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-, hydrochloride (1:1)
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- MDL: MFCD32668754
- Inchi: 1S/C12H19NO2S.ClH/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13;/h4-7H,8-9,13H2,1-3H3;1H
- InChI Key: MVJUZYONTDQZLG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(C)(C)C)=CC=1)(=O)(=O)CCN.Cl
Computed Properties
- Exact Mass: 277.0903277g/mol
- Monoisotopic Mass: 277.0903277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5Ų
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26571499-10g |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 10g |
$2823.0 | 2023-09-14 | |
Enamine | EN300-26571499-10.0g |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 10g |
$2823.0 | 2023-05-31 | |
Enamine | EN300-26571499-0.1g |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 0.1g |
$228.0 | 2023-09-14 | |
Enamine | EN300-26571499-1g |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 1g |
$656.0 | 2023-09-14 | |
1PlusChem | 1P0288TV-2.5g |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 2.5g |
$1653.00 | 2024-05-22 | |
1PlusChem | 1P0288TV-250mg |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 250mg |
$464.00 | 2024-05-22 | |
1PlusChem | 1P0288TV-50mg |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 50mg |
$244.00 | 2024-05-22 | |
1PlusChem | 1P0288TV-500mg |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 500mg |
$695.00 | 2024-05-22 | |
Aaron | AR028927-1g |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 1g |
$927.00 | 2025-02-15 | |
Aaron | AR028927-10g |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride |
2413869-15-3 | 95% | 10g |
$3907.00 | 2023-12-15 |
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride: A Comprehensive Overview
2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride, with the CAS number 2413869-15-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as tert-butylbenzenesulfonyl ethanamine hydrochloride, has garnered attention due to its unique structural properties and potential applications in drug development and material science.
The molecular structure of 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride comprises a sulfonyl group attached to a tert-butyl-substituted benzene ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and biological assays. Recent studies have highlighted the importance of such sulfonamide derivatives in modulating enzyme activity and receptor binding, which are critical aspects in drug design.
One of the most notable features of this compound is its ability to act as a bioisostere in medicinal chemistry. Bioisosterism refers to the replacement of one functional group with another that retains similar physical and chemical properties but offers improved pharmacokinetic profiles. In this context, the sulfonyl group in 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride serves as an effective bioisostere for other groups, such as carbonyls, providing enhanced metabolic stability and reduced toxicity.
Recent research has also explored the role of this compound in peptide synthesis and catalysis. The ethanamine moiety acts as a nucleophile, facilitating reactions with activated esters or carbonyl compounds. This property has been leveraged in the development of novel catalysts for organic transformations, particularly in asymmetric synthesis. For instance, studies published in 2023 have demonstrated its utility in accelerating the formation of chiral centers in complex molecules, a critical step in drug discovery.
In terms of synthesis, 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride is typically prepared via a two-step process involving sulfonation followed by amine alkylation. The first step involves the sulfonation of 4-tert-butylbenzene using sulfur trioxide or other sulfonating agents under controlled conditions. The resulting sulfonyl chloride is then subjected to nucleophilic substitution with ethanamine hydrochloride to yield the final product. This method ensures high purity and scalability, making it suitable for both laboratory and industrial applications.
The physical properties of this compound are equally noteworthy. It exhibits a melting point of approximately 200°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These characteristics make it ideal for use in chromatographic separations and crystallization processes commonly employed in pharmaceutical manufacturing.
From an environmental standpoint, recent studies have assessed the biodegradability and eco-toxicity of 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride. Results indicate that it undergoes moderate biodegradation under aerobic conditions, with a half-life of about 5 days in aqueous environments. Its eco-toxicity profile suggests low acute toxicity to aquatic organisms, aligning with current regulatory standards for chemical safety.
In conclusion, 2-(4-tert-butylbenzenesulfonyl)ethan-1-amine hydrochloride, CAS number 2413869-15-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advancements in its synthesis and application, position it as a valuable tool in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in advancing drug development and materials science is expected to grow significantly.
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